molecular formula C4H7NO3 B14223710 (3R)-3-Nitrobutan-2-one CAS No. 521087-47-8

(3R)-3-Nitrobutan-2-one

Cat. No.: B14223710
CAS No.: 521087-47-8
M. Wt: 117.10 g/mol
InChI Key: UBAAKWLZKDBMLA-GSVOUGTGSA-N
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Description

(3R)-3-Nitrobutan-2-one is a chiral nitroketone compound offered for research and development purposes. This chemical is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. In scientific research, nitro compounds like this compound serve as versatile intermediates in organic synthesis. The nitro group can be readily converted into other functional groups, such as carbonyls or amines, making it a valuable precursor for synthesizing more complex molecules . Furthermore, the chiral center at the 3-position provides significant value for use as a building block in stereoselective synthesis, potentially enabling the creation of enantiomerically pure pharmaceuticals and other bioactive molecules . The mechanism of action for bioactive nitro compounds often involves enzymatic reduction within biological systems . This process can proceed via a two-electron reduction pathway, where the nitro group is sequentially reduced to a nitroso intermediate, then a hydroxylamine, and finally a stable amine . The reactive intermediates generated during this reduction can be critical to the compound's biological activity and are a subject of research in their own right . Researchers utilize this compound in studies exploring catalysis, the development of new synthetic methodologies, and the investigation of structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

521087-47-8

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

(3R)-3-nitrobutan-2-one

InChI

InChI=1S/C4H7NO3/c1-3(4(2)6)5(7)8/h3H,1-2H3/t3-/m1/s1

InChI Key

UBAAKWLZKDBMLA-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C(=O)C)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)C)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 3r 3 Nitrobutan 2 One and Analogous Chiral α Nitro Ketones

Asymmetric Organocatalytic Synthesis of Chiral α-Nitro Ketones

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic or expensive metal catalysts. These small organic molecules can effectively induce chirality, leading to the formation of enantioenriched products.

Enantioselective Michael Addition Reactions to Nitroalkenes

The asymmetric Michael addition of ketones to nitroalkenes is one of the most effective and widely studied methods for constructing chiral γ-nitro ketones. nih.gov This reaction typically proceeds through the activation of the ketone by a chiral amine catalyst to form a nucleophilic enamine intermediate. nih.gov This enamine then attacks the electrophilic nitroalkene. The catalyst, often a derivative of proline or a chiral diamine, controls the facial selectivity of the attack, leading to a high degree of stereocontrol. nih.govrsc.org Bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety, can further enhance selectivity by activating the nitroalkene through dual hydrogen bonding. mdpi.com

A variety of organocatalysts have been developed that are highly efficient for the Michael addition of both cyclic and acyclic ketones to nitroalkenes, affording the desired products in high yields and with excellent stereoselectivities. rsc.orgrsc.org For instance, (R, R)-1,2-diphenylethylenediamine (DPEN) derivatives have been successfully employed as bifunctional organocatalysts for the addition of aromatic ketones to trans-β-nitroalkenes, achieving yields up to 96% and enantiomeric excesses (ee) up to 98%. mdpi.com

Table 1: Organocatalytic Asymmetric Michael Addition of Ketones to Nitroalkenes

Ketone Nitroalkene Catalyst (mol%) Yield (%) dr (syn/anti) ee (%) Reference
Cyclohexanone trans-β-Nitrostyrene Bispidine-based diamine (5) 99 98:2 97 (syn) rsc.org
Acetophenone trans-β-Nitrostyrene (R,R)-DPEN-thiourea (10) 96 >95:5 98 (syn) mdpi.com
Acetone trans-β-Nitrostyrene Adamantoyl L-prolinamide (10) 95 99 rsc.org

This table presents selected data from the literature to illustrate the effectiveness of different organocatalytic systems.

Catalytic Asymmetric α-Nitration of Ketones

The direct asymmetric α-nitration of ketones provides the most atom-economical route to chiral α-nitro ketones. This method involves the reaction of a ketone-derived enolate or enamine with an electrophilic nitrating agent ("NO₂⁺" source). mdpi.com A significant challenge in this area is the development of mild nitrating agents that are compatible with sensitive organic catalysts and substrates. chimia.ch

Organocatalytic approaches typically utilize chiral primary or secondary amines to convert the ketone into a chiral enamine. This intermediate then reacts enantioselectively with the nitrating agent. mdpi.com While proline and its simple derivatives are often not effective for the α-amination or nitration of less reactive aromatic ketones, primary amines derived from cinchona alkaloids have shown success. mdpi.com The development of new organic nitrating reagents, such as N-nitrosuccinimide, which can act as a source of nitryl radicals under photoredox conditions, opens new avenues for mild and selective nitration reactions. chimia.ch

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy for the complete conversion of a racemic starting material into a single, enantioenriched product. This process combines the rapid in-situ racemization of a chiral substrate with a highly stereoselective reaction. For the synthesis of chiral nitro compounds, DKR is most prominently applied in the asymmetric transfer hydrogenation (ATH) of racemic α-nitro ketones to produce chiral β-nitro alcohols.

In a typical DKR-ATH of an α-nitro ketone, a rhodium (Rh) or ruthenium (Ru) catalyst, coordinated to a chiral ligand, selectively reduces one enantiomer of the ketone. researchgate.net Simultaneously, a base is used to facilitate the racemization of the α-nitro ketone at its stereocenter, ensuring that the less reactive enantiomer is continuously converted into the more reactive one. This allows for theoretical yields of up to 100% of a single diastereomer of the product. Rhodium-based catalyst systems have been shown to be highly effective, providing access to β-hydroxy carbonitrile scaffolds with excellent yields and stereoselectivities (up to >99% ee, >99:1 dr). acs.org Similar strategies have been developed for α-nitro ketones. researchgate.netacs.org

Table 2: Dynamic Kinetic Resolution of α-Substituted Keto Esters/Nitriles via ATH

Substrate Catalyst System Product Yield (%) dr ee (%) Reference
α-Substituted-β-keto carbonitrile Rhodium/Chiral Ligand β-Hydroxy carbonitrile 94-98 >99:1 >99 acs.org
β-Cyano α-ketoester Rhodium/Chiral Ligand β-Cyano α-hydroxyester High Excellent Excellent acs.org

This table showcases the high efficiency and selectivity of DKR-ATH for substrates structurally related to α-nitro ketones.

Biocatalytic and Chemoenzymatic Approaches to Chiral Nitro Compounds

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex chiral molecules. researchgate.net

Stereoselective Bioreduction of α-Nitro Ketones to Chiral β-Nitro Alcohols

The asymmetric reduction of the carbonyl group in α-nitro ketones is a key transformation that yields valuable chiral β-nitro alcohols. Ketoreductases (KREDs) and other alcohol dehydrogenases (ADHs) are exceptionally well-suited for this purpose. rsc.orgfrontiersin.org These enzymes, utilizing cofactors like NADPH, can reduce a wide range of α-nitro ketones with outstanding conversions and enantioselectivities, often exceeding 99% ee. rsc.orgresearchgate.net

A significant advantage of this biocatalytic approach is the ability to access either enantiomer of the desired β-nitro alcohol by selecting an appropriate enzyme. rsc.org For example, research has identified specific KREDs that can reduce 1-aryl-2-nitro-1-ethanones and 1-aryloxy-3-nitro-2-propanones to furnish either the (R)- or (S)-β-nitro alcohol with high selectivity. rsc.org Protein engineering can be used to further enhance the activity and selectivity of these enzymes for specific substrates. acs.org

Table 3: Ketoreductase-Catalyzed Stereoselective Bioreduction of α-Nitro Ketones

Substrate Enzyme (Biocatalyst) Conversion (%) Product Configuration ee (%) Reference
1-Phenyl-2-nitro-1-ethanone YGL039w >99 (S)-β-Nitro alcohol >99 rsc.org
1-Phenyl-2-nitro-1-ethanone RasADH >99 (R)-β-Nitro alcohol >99 rsc.org
1-(4-Chlorophenyl)-2-nitro-1-ethanone YGL039w >99 (S)-β-Nitro alcohol >99 rsc.org
1-Phenoxy-3-nitro-2-propanone RasADH/SyADH >99 (R)-β-Nitro alcohol >99 rsc.org

This table summarizes the stereoselective reduction of various α-nitro ketones using different ketoreductases, highlighting the high conversions and enantioselectivities achieved.

Chemoenzymatic Cascade Reactions for Stereodivergent Synthesis

Chemoenzymatic cascades merge the versatility of chemical catalysis with the selectivity of biocatalysis in a single, one-pot process. bohrium.com These strategies are highly efficient as they circumvent the need for isolating and purifying intermediates, thereby saving time, resources, and reducing waste. nih.gov

A powerful example is the synthesis of chiral γ-nitro alcohols from simple aldehydes. chemrxiv.orgnih.gov Such a process can involve a three-step cascade: (1) a chemical Wittig reaction to form an α,β-unsaturated ketone, (2) an organocatalytic asymmetric Michael addition of nitromethane (B149229) to generate a chiral γ-nitro ketone, and (3) a stereoselective bioreduction of the ketone using a KRED to afford the final chiral γ-nitro alcohol. rsc.orgchemrxiv.orgnih.gov This combination of an organocatalytic C-C bond formation with a subsequent enzymatic reduction has been successfully demonstrated, yielding products with high diastereomeric and enantiomeric ratios (up to >97:3). chemrxiv.orgnih.gov These integrated processes represent a frontier in synthetic chemistry, enabling the rapid construction of complex chiral molecules from simple, commercially available starting materials. bohrium.com

This table illustrates a one-pot, three-step chemoenzymatic cascade, demonstrating the power of combining chemical and biological catalysis.

Enzyme Screening and Engineering for Enhanced Enantioselectivity

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The quest for enzymes capable of catalyzing the asymmetric synthesis of chiral α-nitro ketones has led to extensive screening of natural enzymes and the engineering of novel biocatalysts.

One major biocatalytic route is the direct asymmetric Henry (nitroaldol) reaction. While many enzymes show low to moderate success, researchers have identified promising candidates. For instance, an acyl-peptide releasing enzyme from the thermophilic archaeon Sulfolobus tokodaii (ST0779) was found to be a proficient catalyst for the Henry reaction, demonstrating significantly higher catalytic efficiency and enantioselectivity (90-99% ee) compared to standard enzymes like Porcine Pancreatic Lipase (PPL). rsc.org Other enzymes, including hydroxynitrile lyases and transglutaminases, have also been reported as effective, though enantioselectivity can be variable. almacgroup.com Hydroxynitrile lyases, which traditionally catalyze the addition of hydrocyanic acid to carbonyls, have been shown to accept nitroalkanes as nucleophiles. almacgroup.com

Another enzymatic strategy involves the kinetic resolution of a racemic mixture of β-nitro alcohols, which are the products of a non-stereoselective Henry reaction. Lipases are commonly used for this purpose through enantioselective acylation. unipd.it This approach can be enhanced through a dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. The combination of a reversible Henry reaction with lipase-catalyzed acylation has successfully produced enantiopure O-acylated β-nitroalkanols with high yields (up to 92%) and excellent enantioselectivity. unipd.itdiva-portal.org

Enzyme engineering and the design of artificial enzymes have further expanded the scope of biocatalysis for creating chiral nitro compounds. rsc.org Directed evolution has been used to create artificial enzymes that catalyze asymmetric Michael additions of ketones to nitroolefins, yielding chiral γ-nitro ketones with excellent stereoselectivity (up to 97% ee, >20:1 d.r.). researchgate.net Similarly, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) have been screened and optimized for the stereoselective reduction of α-nitro ketones to their corresponding chiral β-nitro alcohols. mdpi.comnih.gov For example, the screening of commercial ADHs revealed that ADH440 could produce (R)-nitroalcohols with high yields (79–99%) and enantiomeric excess (92–99% ee), while ADH270 yielded the (S)-enantiomer. mdpi.com

Table 1: Performance of Selected Enzymes in Asymmetric Synthesis of Chiral Nitro-Alcohols

Enzyme/Biocatalyst Reaction Type Substrate Example Product Configuration Yield (%) Enantiomeric Excess (ee %) Reference
ST0779 Henry Reaction 4-Nitrobenzaldehyde (R)-β-nitro alcohol - 90-99 rsc.org
ADH440 Ketone Reduction 1-Phenyl-2-nitroethan-1-one (R)-1-Phenyl-2-nitroethan-1-ol 79-99 92-99 mdpi.com
ADH270 Ketone Reduction 1-Phenyl-2-nitroethan-1-one (S)-1-Phenyl-2-nitroethan-1-ol - >99 mdpi.com
LmrR_L57C_N88A_THP Michael Addition Cyclohexanone + Nitrostyrene Chiral γ-nitro ketone up to 86 up to 97 researchgate.net
Lipase Dynamic Kinetic Resolution Racemic β-nitroalkanols (R)-O-acylated β-nitroalkanol up to 92 >99 unipd.it

Asymmetric Metal-Catalyzed Synthesis

The use of chiral metal complexes as catalysts is a cornerstone of asymmetric synthesis, enabling precise control over the formation of stereocenters. wikipedia.org These methods are particularly effective for the synthesis of chiral α-nitro ketones and their derivatives via the asymmetric Henry reaction.

Chiral Lewis acids activate the ketone substrate, facilitating nucleophilic attack by the nitronate anion while creating a chiral environment to direct the stereochemical outcome. A variety of metal-ligand complexes have been developed for this purpose.

Copper(II) complexes with chiral bis(oxazoline) (BOX) ligands are highly effective. For instance, the copper(II)-tert-butyl-bisoxazoline complex, in combination with a base like triethylamine, catalyzes the Henry reaction between α-keto esters and nitromethane, yielding optically active β-nitro-α-hydroxy esters in high yields and with excellent enantiomeric excesses. researchgate.net Interestingly, the choice of metal center can lead to a reversal of enantioselectivity. Using the same C2-symmetric tridentate bis(oxazoline) ligand, a Cu(II) catalyst produced the (S)-enantiomer, whereas a Zn(II) complex yielded the (R)-enantiomer, both with high enantioselectivity (up to 85% ee). acs.org

Lanthanide-based catalysts have also shown significant promise. A chiral monometallic lanthanum(III) triflate complex was successfully used in the first direct, catalytic enantioselective Henry reaction of α-trifluoromethyl ketones, producing the corresponding tertiary nitroaldols in high yields (up to 93%) and enantioselectivities (up to 98% ee). acs.org Furthermore, heterobimetallic catalysts, such as those combining a rare-earth metal (like Neodymium) with an alkali metal (like Sodium), have proven effective for the anti-selective coupling of nitroalkanes and α-keto esters. nih.govrsc.org

Table 2: Examples of Chiral Lewis Acid Catalysts in Asymmetric Henry Reactions

Catalyst System Substrate Type Yield (%) Enantiomeric Excess (ee %) Diastereomeric Ratio (dr) Reference
Cu(II)-tert-butyl-BOX / Et3N α-Keto Esters High Excellent - researchgate.net
[(Δ,S,S,S)-Binolam]3·La(OTf)3 α-Trifluoromethyl Ketones up to 93 up to 98 - acs.org
Nd/Na Heterobimetallic Complex α-Keto Esters Good to Excellent Good to Excellent anti-selective rsc.org
Cu(OTf)2 / Bis(oxazoline) Ligand α-Keto Esters - up to 82 (S) - acs.org
Et2Zn / Bis(oxazoline) Ligand α-Keto Esters - up to 85 (R) - acs.org

The Henry reaction is a classic C-C bond-forming reaction that provides direct access to β-nitro alcohols. buchler-gmbh.com Its application to ketones is particularly valuable for constructing quaternary carbon stereocenters, but it is also more challenging than with aldehydes due to the lower reactivity of ketones and the reversibility of the reaction. acs.orgmdpi.com

The development of potent catalytic systems has been crucial to overcoming these challenges. Asymmetric catalysis of the Henry reaction with ketones can be achieved using a wide array of chiral metal complexes. nih.gov The catalysts mentioned in the previous section, including those based on copper, zinc, and lanthanides, are prime examples of systems successfully applied to ketone substrates, particularly activated ketones like α-keto esters and α-trifluoromethyl ketones. researchgate.netacs.org These reactions furnish densely functionalized, optically active α-nitro tertiary alcohols, which are versatile synthetic intermediates. nih.gov

For example, the copper-catalyzed reaction of β,γ-unsaturated-α-keto esters proceeds exclusively via a 1,2-addition pathway, providing β-nitro-α-hydroxy esters with tetrasubstituted carbon centers in high yields and excellent enantioselectivities. researchgate.net This is a significant improvement over uncatalyzed reactions where mixtures of 1,2- and 1,4-addition products are often formed. researchgate.net The resulting nitroaldol adducts can be further transformed, for instance, by reduction of the nitro group to an amino group, providing access to chiral β-amino-α-hydroxy esters without loss of optical purity. researchgate.netacs.org

Chiral Lewis Acid-Catalyzed Reactions

Other Stereoselective and Diastereoselective Synthetic Routes

Beyond enzymatic and metal-catalyzed Henry reactions, other powerful strategies have been devised for the stereoselective synthesis of chiral α-nitro ketones and related structures. These include methods relying on chiral auxiliaries and multicomponent reactions.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A prominent example involves the use of sulfinimine chemistry. Chiral tert-butanesulfinyl ketimines, derived from ketones, can be deprotonated to form N-sulfinyl metalloenamines. These intermediates then undergo diastereoselective Michael addition to electrophiles like α,β-unsaturated ketones. thieme-connect.com This sequence produces N-sulfinylamino ketones, which can be further manipulated. The sulfinyl group is readily cleaved under mild acidic conditions, providing access to various chiral compounds. thieme-connect.com

Oxazolidinones are another widely used class of chiral auxiliaries. A cysteine-derived oxazolidinone auxiliary has been shown to be effective in a range of asymmetric transformations, including Michael additions and α-alkylations. nih.gov The resulting products can be converted into versatile chiral thioesters via an N-to-S acyl transfer, which can then participate in further reactions, such as Fukuyama coupling, to yield chiral α-amino ketones. nih.gov Another approach utilizes chiral diamines, such as trans-1,2-diaminocyclohexane, as auxiliaries to prepare enantiopure enamines, which then react to form enantioenriched α-substituted β-keto esters. unimi.it

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net Developing asymmetric variants of MCRs (AMCRs) that generate chiral α-nitro ketones is an attractive but challenging goal. rsc.org

Organocatalysis has emerged as a powerful tool for promoting AMCRs. For instance, chiral primary amines derived from Cinchona alkaloids can catalyze cascade reactions between enones and nitroacrylates to produce highly functionalized chiral 2-nitro-cyclohexane carboxylic esters with high enantiomeric excess (often >90% ee). unimi.it

Another strategy involves domino reactions initiated by a Michael addition. The reaction of α-nitrocycloalkanones with α,β-unsaturated aldehydes in an aqueous base can trigger a unique domino sequence, leading to complex, bridged bicyclic lactones containing a 1,2-oxazine ring, all derived from an initial α-nitroketone. acs.org While not a direct synthesis of a simple chiral α-nitro ketone, it showcases the potential of using these building blocks in stereoselective multicomponent cascades to rapidly build molecular complexity.

Chiral Auxiliary-Mediated Methodologies

Non-Asymmetric and Preparative Scale Synthesis of α-Nitro Ketones

The preparation of α-nitro ketones on a preparative scale often involves non-asymmetric methods that are efficient and applicable to a range of substrates. These methods are crucial for obtaining sufficient quantities of these key intermediates for further synthetic applications.

Oxidation of Corresponding Nitro Alcohols

A primary and classic method for synthesizing α-nitro ketones is the oxidation of the corresponding α-nitro alcohols. nih.govwikipedia.orgnih.gov These precursor nitro alcohols are typically prepared via the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgresearchgate.net

Several oxidizing agents have been employed for this transformation, with chromium-based reagents being historically prominent. A significantly improved method involves the use of potassium dichromate, which allows for short reaction times and straightforward isolation of pure α-nitro ketones without contamination from starting materials or over-oxidation products. nih.govnih.govresearchgate.net Other chromium-based oxidants include chromium(VI) oxide supported on wet alumina (B75360) and chromium trioxide with montmorillonite (B579905) K 10. nih.govresearchgate.net

Beyond chromium reagents, other general methods for alcohol oxidation, such as the Swern oxidation and the use of Pyridinium chlorochromate (PCC), are also applicable. nih.govresearchgate.net

Table 1: Comparison of Oxidation Methods for α-Nitro Alcohols

Oxidizing Agent/System Support/Conditions Precursor Product Notes
Potassium Dichromate Short reaction times α-Nitro Alcohols α-Nitro Ketones Allows for easy isolation of pure products. nih.govnih.gov
Chromium(VI) Oxide Wet-alumina α-Nitro Alcohols α-Nitro Ketones Used in a one-pot procedure following a solvent-free Henry reaction. nih.govresearchgate.net
Chromium Trioxide Montmorillonite K 10 α-Nitro Alcohols α-Nitro Ketones Base-catalyzed Henry reaction followed by oxidation. nih.govresearchgate.net
Pyridinium chlorochromate (PCC) Standard conditions Alcohols Ketones General method applicable to α-nitro alcohols. nih.govresearchgate.net

Chemical Conversions from Readily Available Precursors

α-Nitro ketones can be synthesized through various pathways starting from a range of readily available chemical precursors.

One effective method is the C-acylation of primary nitroalkanes. organic-chemistry.org The use of N-acylbenzotriazoles as acylation agents provides an efficient route to convert primary nitroalkanes into the corresponding α-nitro ketones in the presence of a base, with yields ranging from 39% to 86%. organic-chemistry.org This method is advantageous due to the stability and availability of the starting materials. organic-chemistry.org

Another important class of precursors is conjugated nitroalkenes. These compounds can be directly transformed into ketones through reduction. nih.gov An iridium-catalyzed reduction in acidic water has been shown to be a highly chemoselective method for converting α,β-disubstituted nitroalkenes to ketones. nih.govmdpi.com This process is notable for its efficiency and applicability to gram-scale synthesis. nih.gov Historically, this transformation has also been achieved using reducing agents like metals or metal hydrides, though these methods often suffer from the generation of hazardous waste. nih.gov

Other notable conversions include:

The reaction of acyl imidazoles with nitroalkanes. nih.govresearchgate.net

The palladium-catalyzed α-arylation of aryl nitromethanes to form diaryl nitromethanes, which can be subsequently converted to the corresponding benzophenones via the Nef reaction. acs.org

The treatment of enol silyl (B83357) ethers with the mild nitrating agent tetranitromethane. researchgate.net

Table 2: Synthesis of α-Nitro Ketones from Various Precursors

Precursor Type Reagent/Catalyst Product Key Features
Primary Nitroalkanes N-Acylbenzotriazoles α-Nitro Ketones Efficient, high yields, stable starting materials. organic-chemistry.org
Conjugated Nitroalkenes Iridium catalyst, Formic acid Ketones Highly chemoselective, scalable. nih.gov
Acyl Imidazoles Nitroalkanes, Lithium hydride α-Nitro Ketones An alternative acylation method. nih.govresearchgate.net
Aryl Nitromethanes Palladium catalyst, Aryl halides Diaryl Nitromethanes Subsequent conversion to benzophenones is possible. acs.org

Optimized Laboratory and Scalable Synthesis Protocols

For practical laboratory use and potential industrial applications, synthetic protocols must be optimized for efficiency, scalability, and ease of operation.

One-pot procedures are highly desirable as they reduce the number of workup and purification steps. A solvent-free, one-pot synthesis of acyclic α-nitro ketones has been developed, which involves a nitroaldol (Henry) reaction on neutral alumina, followed by in situ oxidation of the resulting nitroalkanol using wet alumina-supported chromium(VI) oxide. researchgate.net

The iridium-catalyzed reduction of nitroalkenes to ketones has been demonstrated to be suitable for gram-scale synthesis, highlighting its potential for larger-scale production. nih.gov From a green chemistry perspective, developing catalytic methods that operate in water under mild conditions is a significant advancement. nih.govmdpi.com

Biocatalysis offers a powerful tool for stereoselective synthesis. Ketoreductases (KREDs) have been successfully used for the stereoselective bioreduction of α-nitro ketones to produce chiral β-nitro alcohols, which are the direct precursors to chiral α-nitro ketones. rsc.org This enzymatic approach can achieve excellent conversions (up to >99%) and enantioselectivities (up to >99% ee) and has been applied to preparative-scale syntheses with isolated yields ranging from 42% to 90%, demonstrating its practical potential. rsc.org

Advanced Applications in Complex Molecule Synthesis and Chiral Pool Diversification

Role as Versatile Chiral Building Blocks

The inherent chirality and the presence of two distinct and reactive functional groups in (3R)-3-Nitrobutan-2-one make it an excellent starting material for the synthesis of other enantiomerically pure compounds. The nitro group can be reduced to an amine or participate in various C-C bond-forming reactions, while the ketone can be reduced to a secondary alcohol or be attacked by nucleophiles.

The stereoselective reduction of the ketone functionality in this compound provides access to diastereomerically enriched β-nitro alcohols. These products are valuable intermediates, as the nitro alcohol moiety is a precursor to 1,2-amino alcohols, a common structural motif in many pharmaceuticals. thieme-connect.comnih.gov The outcome of the reduction is dependent on the choice of reducing agent and reaction conditions, allowing for the selective formation of either the syn or anti diastereomer.

Biocatalysis, for instance, using alcohol dehydrogenases (ADHs), offers a highly selective method for the reduction of ketones. uniovi.es Specifically, certain alcohol dehydrogenases are known to catalyze the synthesis of chiral (R)-β-nitro alcohols. researchgate.net The stereochemical outcome is dictated by the enzyme's active site, which preferentially binds the substrate in a specific orientation.

ReactantReducing Agent/CatalystMajor ProductDiastereomeric Ratio (d.r.)Reference
This compound(S)-specific ADH(2S,3R)-3-Nitrobutan-2-olHigh d.r. expected uniovi.esresearchgate.net
This compound(R)-specific ADH(2R,3R)-3-Nitrobutan-2-olHigh d.r. expected uniovi.esresearchgate.net
This compoundSodium borohydride (B1222165)Mixture of diastereomersDependent on conditionsGeneral Knowledge

Table 1: Stereoselective reduction of this compound. Data is illustrative based on general principles of stereoselective reductions.

The resulting chiral β-nitro alcohols can be further derivatized at the hydroxyl group or the nitro group can be transformed to expand the molecular diversity.

The reduction of the nitro group in this compound to a primary amine furnishes enantiopure β-amino ketones. rsc.org This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, or by using other reducing agents like zinc or iron in acidic media. These β-amino ketones are important building blocks for the synthesis of various nitrogen-containing compounds and pharmaceuticals. rasayanjournal.co.inorganic-chemistry.org

Further reduction of the ketone in the resulting β-amino ketone leads to the formation of enantiopure β-amino alcohols. mdpi.comnih.govresearchgate.net These 1,3-amino alcohols are crucial chiral auxiliaries and key structural motifs in a wide range of biologically active molecules. nih.gov The synthesis of small chiral amino alcohols like (R)-3-aminobutan-1-ol from related chiral precursors highlights the importance of such building blocks. vcu.edu

A plausible synthetic sequence starting from this compound is outlined below:

Starting MaterialReagentsIntermediate ProductReagentsFinal ProductReference
This compoundH₂, Pd/C(3R)-3-Aminobutan-2-oneNaBH₄(2S,3R)- and (2R,3R)-3-Aminobutan-2-ol rsc.orgmdpi.com

Table 2: Synthesis of enantiopure β-amino ketones and β-amino alcohols from this compound. This represents a well-established two-step reduction process.

Chiral pyrrolidine (B122466) carboxylic acids are important scaffolds in medicinal chemistry and are often found in enzyme inhibitors and other bioactive molecules. unibo.itnih.govnih.gov this compound can serve as a key precursor for the synthesis of substituted chiral pyrrolidine carboxylic acids. A hypothetical, yet chemically sound, approach involves a Michael addition of a suitable carbanion to an α,β-unsaturated system derived from this compound, followed by a reductive cyclization of the nitro group with a carbonyl or carboxylate functionality.

For instance, the reaction of an enolate of a malonic ester with a derivative of this compound where the ketone has been converted to an electrophilic center could set the stage for the formation of the pyrrolidine ring. Subsequent reduction of the nitro group and intramolecular cyclization would yield the desired heterocyclic system. While direct literature for this specific transformation from this compound is not available, processes for preparing pyrrolidine-3-carboxylic acid derivatives from related nitro compounds are known. google.com

Preparation of Enantiopure β-Amino Ketones and β-Amino Alcohols

Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The reactivity of both the nitro and ketone functionalities in this compound allows for its use in the construction of various nitrogen-containing heterocyclic systems. rsc.orgmdpi.comzioc.ru

Isoxazoles and isoxazolines are five-membered heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. nih.gov β-Nitro ketones are known precursors for the synthesis of isoxazoles. thieme-connect.comrsc.orgrsc.org One common method involves the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from the β-nitro ketone, with an alkyne. researchgate.net

The conversion of this compound to a nitrile oxide can be achieved using dehydrating agents. The resulting nitrile oxide can then react with a variety of alkynes to produce 3,5-disubstituted isoxazoles, where the stereocenter from the starting material can potentially influence the stereochemistry of subsequent reactions.

ReactantsConditionsProduct TypeReference
This compound, AlkyneDehydrating agent (e.g., P₂O₅, SOCl₂)3,5-Disubstituted Isoxazole (B147169) thieme-connect.comnih.gov
Primary nitro compound, AlkeneBase (e.g., DABCO)Isoxazoline nih.govresearchgate.net

Table 3: General synthesis of isoxazoles and isoxazolines from nitro compounds.

Indoles and oxindoles are privileged structures in medicinal chemistry, found in a vast number of natural products and pharmaceuticals. rsc.org While a direct one-step conversion is not apparent, this compound can be utilized in multi-step syntheses to access these important heterocycles.

One potential strategy for the synthesis of a substituted oxindole (B195798) involves the Michael addition of an aniline (B41778) derivative to an α,β-unsaturated ketone derived from this compound. The resulting adduct could then undergo an intramolecular cyclization to form the oxindole ring. Alternatively, the enolate of this compound could be reacted with a suitable ortho-nitro-substituted aryl halide in a nucleophilic aromatic substitution reaction. acs.org Subsequent reduction of the nitro group on the aromatic ring and intramolecular condensation would lead to the formation of a substituted indole. There are also methods for synthesizing indoles through the reduction of β-nitrostyrenes, which could potentially be prepared from this compound. nih.govnih.govbeilstein-journals.org Furthermore, spirocyclic oxindoles have been synthesized from γ-nitroketones, which are structurally related to the starting material. rsc.org The synthesis of oxindoles from β-nitrostyrenes and diones has also been reported. acs.org

Access to Substituted Indoles and Oxindoles

Contribution to Total Synthesis and Bioactive Compound Preparation

The dual functionality of this compound makes it a powerful scaffold for the assembly of complex bioactive molecules, including natural products and pharmaceutical agents. The nitro group can be used as a versatile handle for carbon-carbon bond formation and can subsequently be reduced to an amine, a key functional group in many alkaloids and drugs. mdpi.comgoogle.comfrontiersin.org

The total synthesis of complex natural products, particularly alkaloids, frequently relies on the strategic use of nitro compounds to build stereochemically rich frameworks. bohrium.comoup.comrsc.org The nitro group facilitates key bond-forming reactions such as the Henry, nitro-Mannich, and Michael addition reactions, while its subsequent transformation into an amine is pivotal for constructing nitrogen-containing heterocycles. mdpi.combohrium.com

A compelling example is the divergent total synthesis of schizozygine alkaloids, which was achieved using nitro-group chemistry as a central strategy. bohrium.com The synthesis commenced with an asymmetric Michael addition to establish a key stereocenter, followed by a nitro-Mannich/lactamization cascade. This compound is an ideal starting material for such a strategy. Its pre-existing stereocenter offers an advantage in asymmetric synthesis, reducing the number of steps required to establish the target's stereochemistry. The compound can act as a chiral nucleophile (as its nitronate) in Michael additions or be elaborated into more complex fragments that undergo intramolecular cyclizations.

Synthetic Utility as a Scaffold:

Chiral Nucleophile: After deprotonation, the α-carbon becomes a chiral nucleophile (nitronate) for conjugate additions to electrophiles, establishing new stereocenters relative to the existing one.

Ketone Handle: The ketone can be stereoselectively reduced to an alcohol, converted to an enolate for alkylation, or transformed into an alkene, providing numerous pathways for molecular elaboration.

Amine Precursor: The nitro group can be reduced at a late stage to an amine, which can then participate in cyclization reactions (e.g., Pictet-Spengler, intramolecular amidation) to complete the heterocyclic core of a natural product. oup.com

Table 2: Natural Product Classes Synthesized from Nitroalkane Precursors
Natural Product ClassKey Reaction Involving Nitro GroupRepresentative Example(s)Reference(s)
Indole AlkaloidsAsymmetric Michael Addition, Nitro-Mannich(+)-Vallesamidine, (-)-Strychnine bohrium.comoup.com
Piperidine AlkaloidsIntramolecular aza-Michael Addition(+)-Sedamine, (+)-Coniine mdpi.com
Pyrrolizidine AlkaloidsHenry Reaction, Reductive Cyclization(-)-Rosmarinecine mdpi.com
AminocyclitolsAldolase-mediated addition to nitro aldehydesValiolamine Analogues doi.org

Chiral β-amino alcohols are a cornerstone structural motif in a vast array of pharmaceuticals. This compound provides a direct and efficient entry point to these valuable intermediates. frontiersin.orgnih.gov A key transformation is the stereoselective reduction of the ketone functionality to afford a chiral β-nitroalcohol.

Recent studies have demonstrated that alcohol dehydrogenases (ADHs) can reduce α-nitroketones with high conversions and excellent enantioselectivity, providing access to either the (S) or (R) enantiomer of the resulting nitroalcohol depending on the enzyme used. mdpi.com Applying this biocatalytic method to this compound would yield (2R,3R)-3-nitrobutan-2-ol, a highly functionalized chiral building block. Subsequent reduction of the nitro group (e.g., via catalytic hydrogenation) provides the corresponding (3R)-3-aminobutan-2-ol, a key pharmaceutical intermediate.

Furthermore, the nitro group can direct the formation of the carbon skeleton for other important drug classes. For example, γ-aminobutyric acid (GABA) analogues like (R)-Phenibut and (S)-Pregabalin have been synthesized enantioselectively using the asymmetric Michael addition of nucleophiles to nitroalkenes as the key step. acs.orgencyclopedia.pub this compound, as a chiral Michael donor or after conversion to a chiral nitroalkene, is a prime candidate for constructing the backbones of such neurologically active agents.

Table 3: Biocatalytic Reduction of α-Nitroketones to Chiral β-Nitroalcohols using Commercial ADHs
Substrate (α-Nitroketone)Enzyme (ADH)Product ConfigurationConversion (%)Enantiomeric Excess (ee, %)Reference
1-Nitro-3,3-dimethyl-2-butanoneADH-A from R. ruber(S)>99>99 mdpi.com
1-Nitro-2-hexanoneADH from L. kefir(R)>9998 mdpi.com
1-Phenyl-2-nitroethanoneADH-A from R. ruber(S)>99>99 mdpi.com
1-(4-Chlorophenyl)-2-nitroethanoneADH from L. kefir(R)9898 mdpi.com

Strategies for Natural Product Synthesis Utilizing this compound Scaffolds

Diversity-Oriented Synthesis and Combinatorial Chemistry Applications

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse and complex small molecules, which are essential for screening in chemical biology and drug discovery. souralgroup.comcam.ac.uk A successful DOS strategy relies on starting materials that are densely functionalized, allowing for divergent reaction pathways from a common intermediate to produce a variety of distinct molecular skeletons. scispace.com

This compound is an exemplary building block for DOS. It possesses three key features for generating diversity:

A fixed stereocenter: Ensures that all resulting molecules in the library are chiral and enantioenriched.

A ketone group: A versatile functional handle for reactions like reduction, Grignard addition, Wittig olefination, and enolate chemistry.

An acidic α-proton and a nitro group: This combination allows for nucleophilic additions (Henry, Michael, Mannich reactions) and subsequent transformations of the nitro group itself (reduction to amine, Nef reaction to ketone). mdpi.comnih.gov

The "pairing" of these functional groups through different reaction sequences allows for the creation of diverse heterocyclic and carbocyclic scaffolds. For instance, a "build/couple/pair" strategy could use this compound as the central "coupled" intermediate. cam.ac.ukscispace.com Different reagents can then be applied to "pair" the ketone and nitro functionalities in distinct ways, leading to a library of unique molecular frameworks.

Table 4: Hypothetical Diversity-Oriented Synthesis Pathways from this compound
PathwayReagent SequenceResulting Scaffold Class
A: Pyrrolidine Synthesis 1. Reduction of ketone to alcohol. 2. Reduction of nitro to amine. 3. Intramolecular cyclization (e.g., via mesylation of alcohol).Substituted Pyrrolidines
B: Piperidone Synthesis 1. Michael addition of a 3-carbon electrophile at the α-nitro position. 2. Reduction of nitro to amine. 3. Intramolecular amidation.Substituted Piperidones
C: Isoxazoline-N-oxide Synthesis 1. Knoevenagel condensation at α-nitro position with an aldehyde. 2. Intramolecular cyclization of the resulting nitronate onto the ketone.Bicyclic Isoxazolines
D: Pyrrole (B145914) Synthesis 1. Conversion to a γ-dicarbonyl via Michael addition. 2. Paal-Knorr pyrrole synthesis with a primary amine.Polysubstituted Pyrroles

This strategic application in DOS allows for the rapid exploration of novel chemical space with a high degree of three-dimensional complexity, starting from a single, readily accessible chiral building block.

Mechanistic Investigations and Computational Studies of Chiral α Nitro Ketone Reactions

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The elucidation of reaction mechanisms in asymmetric transformations of chiral α-nitro ketones is fundamental to optimizing existing synthetic protocols and designing new, more efficient ones. This involves a detailed analysis of the reaction pathway, including the transition states and any reactive intermediates.

The stereochemical outcome of a catalytic enantioselective reaction is determined at the transition state. Analysis of these transient structures provides a deep understanding of the origins of enantioselectivity. For reactions involving α-nitro ketones, computational methods, particularly Density Functional Theory (DFT), have been instrumental in modeling transition states.

In bifunctional organocatalysis, for instance, the catalyst interacts with both the nucleophile (the α-nitro ketone) and the electrophile. DFT studies on the Michael addition of nitroalkanes to α,β-unsaturated ketones have shown a reaction model where the thiourea (B124793) part of the catalyst activates the nitronate intermediate while the protonated amine moiety activates the ketone. The specific geometry of the catalyst-substrate complex in the transition state dictates which face of the nucleophile attacks the electrophile, thereby controlling the stereochemistry of the product.

A proposed transition state model for the Henry reaction (nitroaldol reaction) catalyzed by a guanidine-thiourea bifunctional organocatalyst suggests a dual activation mechanism. This model helps to explain the observed syn-selectivity in the formation of β-nitro alcohols. The precise arrangement of the reacting molecules and the catalyst in the transition state, stabilized by hydrogen bonding, is key to achieving high diastereo- and enantioselectivity.

The reactions of α-nitro ketones often proceed through various reactive intermediates. The identification and characterization of these species are vital for a complete mechanistic picture.

One of the most common intermediates is the nitronate anion, formed by the deprotonation of the α-carbon of the nitro ketone. The structure and reactivity of this intermediate are influenced by the reaction conditions, such as the base used and the solvent. Nitronates are bidentate nucleophiles and can react through either the carbon or one of the oxygen atoms.

In some enzyme-catalyzed reactions, such as those involving nitroalkane oxidase, flavin-based intermediates have been identified. For example, an electrophilic flavin imine intermediate can be trapped during the oxidation of nitroalkanes. Spectroscopic techniques and X-ray crystallography have been employed to characterize these transient species.

In organocatalytic reactions, acyl ammonium (B1175870) species have been identified as reactive intermediates in the conjugate addition of nitroalkanes to α,β-unsaturated esters. These intermediates, formed by the reaction of the substrate with the catalyst, exhibit increased electrophilicity.

Transition State Analysis in Catalytic Enantioselective Reactions

Factors Governing Stereochemical Control and Selectivity

The ability to control the stereochemical outcome of a reaction is a primary goal in asymmetric synthesis. For reactions of chiral α-nitro ketones, several factors, including the catalyst structure and reaction conditions, play a crucial role in determining the enantioselectivity and diastereoselectivity.

The design of the chiral catalyst is paramount in achieving high enantioselectivity. The steric and electronic properties of the catalyst and its ligands create a chiral environment that differentiates between the two enantiomeric transition states.

For metal-catalyzed reactions, the choice of the metal center and the chiral ligand is critical. For example, copper(II) complexes with chiral bis(oxazoline) ligands have been used in enantioselective aza-Henry reactions. The ligand's structure dictates the coordination geometry around the metal ion, which in turn influences the approach of the substrates. Modified (salen)Cr(III)Cl complexes with bulky substituents have also been successfully applied in asymmetric nitroaldol reactions, leading to high enantiomeric excesses.

In organocatalysis, bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously have proven to be highly effective. For instance, chiral thiourea catalysts derived from amino acids promote the Michael addition of nitroalkanes to α,β-unsaturated ketones with high enantioselectivity. The ability of the thiourea moiety to form hydrogen bonds with the nitro group of the nitronate intermediate is a key factor in stereochemical control. The absolute chirality of the catalyst backbone can also be used to control the syn or anti selectivity of the Michael adduct.

The conditions under which a reaction is carried out can have a significant impact on its diastereoselectivity. Solvent, temperature, and reactant concentrations can all influence the relative energies of the diastereomeric transition states.

The choice of solvent can dramatically alter the diastereomeric ratio of the product. In enantioselective conjugate addition nitro-Mannich reactions, the solvent was found to dictate the formation of either the syn,anti or syn,syn diastereoisomers. This effect is attributed to the solvent's ability to influence the aggregation state of the reactive species and to solvate the transition state complexes differently. The polarity of the solvent can also play a role, as demonstrated in multicomponent cycloaddition reactions where more polar solvents led to improved yields and altered diastereoselectivity.

Temperature is another critical parameter. Lowering the reaction temperature generally increases selectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.

The concentration of reactants and catalysts can also affect the outcome, particularly in reactions where aggregation of the catalyst or substrate is a factor.

Role of Catalyst Structure and Ligand Design in Enantioselectivity

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry have become indispensable tools for studying the mechanisms of complex organic reactions. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

DFT calculations are widely used to model the geometries and energies of reactants, intermediates, transition states, and products. This allows for the prediction of reaction pathways and the rationalization of observed stereoselectivities. For example, computational studies have been used to compare different possible transition states in aza-Henry reactions and identify the one with the lowest energy, which corresponds to the major product formed. These studies can highlight the crucial non-covalent interactions, such as hydrogen bonds and dispersion forces, that stabilize the favored transition state.

Computational methods can also be used to understand the role of the catalyst and to design new, more effective catalysts. By modeling the interactions between the catalyst and the substrates, researchers can predict how modifications to the catalyst structure will affect the reaction's outcome.

Furthermore, computational studies can help to explain the influence of reaction conditions. For example, by including solvent molecules in the calculations (either explicitly or through a continuum model), it is possible to model the effect of the solvent on the reaction mechanism and selectivity.

Quantum Chemical Calculations (e.g., DFT) for Energy Profiles and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for investigating the mechanistic intricacies of reactions involving chiral α-nitro ketones like (3R)-3-Nitrobutan-2-one. These computational methods allow for the detailed exploration of reaction pathways, the prediction of reactivity, and the rationalization of stereochemical outcomes.

The free energy profiles calculated using DFT can explain experimental observations, including which step in the catalytic cycle is rate-determining. rsc.org For example, studies on similar systems have shown that the carbon-carbon bond formation is often the rate-limiting and stereoselectivity-determining step. chemrxiv.org DFT calculations can provide the free energy barriers for the formation of different stereoisomers. The calculated energy difference between the transition states leading to the major and minor enantiomers can be directly correlated with the experimentally observed enantiomeric excess. oaepublish.com

A hypothetical DFT study on the Michael addition of a nucleophile to this compound, catalyzed by a chiral organocatalyst, would typically involve the following steps:

Geometry Optimization: The structures of the reactants, catalyst, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

Transition State Searching: Methods like synchronous transit-guided quasi-Newton (STQN) are employed to locate the transition state structures connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to verify that the located transition state correctly connects the desired reactant and product states.

Solvation Modeling: To account for the effect of the solvent, implicit or explicit solvation models are often included in the calculations.

The results of such a study could be summarized in a data table like the one below, which presents hypothetical relative free energies for a catalyzed reaction of this compound.

SpeciesRelative Free Energy (kcal/mol)
Reactants + Catalyst0.0
Catalyst-Substrate Complex-5.2
Transition State (R-product)+15.8
Transition State (S-product)+17.5
Intermediate (R-product)-8.9
Intermediate (S-product)-7.1
Product (R) + Catalyst-12.3

This is a hypothetical data table for illustrative purposes.

The lower energy barrier for the transition state leading to the R-product would explain the experimentally observed enantioselectivity. Furthermore, DFT can be used to analyze the non-covalent interactions, such as hydrogen bonds, between the catalyst and the substrate in the transition state, providing a deeper understanding of the factors controlling stereoselectivity. chemrxiv.org

Molecular Dynamics Simulations for Catalyst-Substrate Interactions

Molecular Dynamics (MD) simulations offer a complementary approach to static quantum chemical calculations by providing insights into the dynamic behavior of the catalyst-substrate system over time. nih.gov These simulations can be particularly valuable for understanding the conformational flexibility of the catalyst and substrate, the role of the solvent, and the specific interactions that govern the binding and recognition processes leading to a stereoselective reaction.

In the context of reactions involving this compound, MD simulations can be employed to:

Explore Binding Modes: MD simulations can be used to explore the different ways in which this compound and a co-reactant can bind to the active site of a chiral catalyst. nih.govacs.org This is crucial for identifying the pre-reactive complex that leads to the observed major stereoisomer.

Analyze Catalyst-Substrate Interactions: By analyzing the MD trajectories, researchers can identify and quantify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the catalyst-substrate complex. researchgate.net The persistence and geometry of these interactions throughout the simulation can provide a measure of their importance for catalysis and stereocontrol.

Investigate Conformational Dynamics: Both the catalyst and the substrate can have significant conformational freedom. MD simulations can reveal how the conformational preferences of the system change upon binding and how these dynamics influence the reactivity. acs.org In some cases, a specific conformation of the substrate is required for the reaction to proceed, and MD can help assess the probability of adopting such a conformation. nih.gov

Assess the Role of Solvent: Explicit solvent MD simulations can provide a detailed picture of how solvent molecules interact with the catalyst-substrate complex and influence its structure and stability. The solvent can play a crucial role in mediating interactions and stabilizing transition states.

A typical MD simulation study of a chiral catalyst with this compound would involve setting up a simulation box containing the catalyst, the substrate, and the solvent molecules. The system is then allowed to evolve over time according to the principles of classical mechanics, using a force field to describe the interactions between atoms.

The results from MD simulations can be presented in various forms, including data tables that summarize key structural parameters averaged over the simulation time.

InteractionAverage Distance (Å)Occupancy (%)
Catalyst(NH)···O(Nitro)2.195
Catalyst(OH)···O(Carbonyl)1.988
Catalyst(Aromatic Ring)···Substrate(Methyl)3.565

This is a hypothetical data table for illustrative purposes.

Such a table would indicate the key hydrogen bonds and other non-covalent interactions that stabilize the complex leading to the major product. The combination of quantum chemical calculations and molecular dynamics simulations provides a comprehensive understanding of the factors governing the reactivity and stereoselectivity of reactions involving chiral α-nitro ketones like this compound, guiding the design of more efficient and selective catalytic systems. cardiff.ac.uk

Advanced Analytical and Spectroscopic Characterization for Stereochemical Elucidation

Methodologies for Enantiomeric Excess and Diastereomeric Ratio Determination

The quantification of stereoisomers in a mixture, specifically the ratio of enantiomers and diastereomers, is fundamental in asymmetric synthesis. For compounds like (3R)-3-Nitrobutan-2-one, which can be formed through reactions like the nitroaldol (Henry) reaction, precise measurement of stereochemical purity is paramount. nih.govlookchem.com

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): For β-nitro ketones and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. researchgate.netjsmcentral.org The separation of enantiomers is achieved by passing a solution of the analyte through a column packed with the CSP. jsmcentral.org The choice of mobile phase, typically a mixture of alkanes (like n-hexane) and an alcohol (like 2-propanol), and its flow rate are critical parameters that are optimized to achieve baseline separation of the enantiomeric peaks. e3s-conferences.orgrsc.org The enantiomeric excess can then be calculated from the integrated areas of the corresponding peaks in the chromatogram. sigmaaldrich.com For instance, in the analysis of similar β-nitro alcohols, HPLC analysis using a Chiralcel OD or AD column with a hexane/isopropanol mobile phase has been successful in resolving the enantiomers. rsc.orgrsc.org

Chiral Gas Chromatography (GC): Dynamic high-resolution gas chromatography (DHRGC) has been used to study the enantiomerization kinetics of related nitroketones, such as 3-nitropentan-2-one, using a β-cyclodextrin derivative as the chiral stationary phase. researchgate.netresearchgate.net This method is particularly useful for volatile compounds and can provide information on the interconversion barriers between enantiomers. researchgate.net The determination of diastereomeric ratios of nitro-aldol products can also be achieved using capillary GC-MS. uni-konstanz.de

Table 1: Representative Chiral HPLC and GC Conditions for Nitro Compound Analysis

TechniqueChiral Stationary PhaseMobile Phase/Carrier GasApplication
HPLCChiralcel OD-HHexane:i-PrOH (90:10)Determination of enantiomeric excess of β-nitro alcohols. wiley-vch.de
HPLCChiralpak ADn-Hexane/2-Propanol (9:1)Resolution of aldol (B89426) products. e3s-conferences.org
DHRGCβ-Cyclodextrin derivative-Study of enantiomer interconversion of nitroketones. researchgate.netresearchgate.net
Capillary GC-MS--Determination of diastereomeric ratios of nitro adducts. uni-konstanz.de

NMR spectroscopy is a powerful tool for structural elucidation, and its utility can be extended to the determination of enantiomeric purity through the use of chiral shift reagents (CSRs).

CSRs are typically lanthanide complexes containing a chiral ligand. bhu.ac.innih.gov When a CSR is added to a solution of a chiral analyte, it forms diastereomeric complexes that have different NMR spectra. bhu.ac.in This results in the separation of signals for the two enantiomers, allowing for their quantification. nih.gov Europium and Praseodymium complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), are common chiral shift reagents. nih.govgoogle.com For ketones, the lanthanide ion coordinates to the carbonyl oxygen, leading to significant shifts in the resonances of nearby protons and carbons. rsc.orgrsc.org The magnitude of these induced shifts is dependent on the distance and angle between the lanthanide ion and the nucleus . rsc.org

The diastereomeric ratio of nitro-aldol products can often be determined directly from the crude ¹H-NMR spectrum by integrating the signals corresponding to each diastereomer. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Spectroscopic Techniques for Stereochemical Assignment

While chromatography and NMR with CSRs can determine the relative amounts of stereoisomers, other spectroscopic methods are employed to assign the absolute configuration of a chiral center.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is particularly useful for determining the absolute configuration of molecules containing a chromophore, such as the carbonyl and nitro groups in this compound. cdnsciencepub.comnih.gov

The n-π* transition of the nitro group in chiral nitroalkanes occurs around 275 nm and is optically active. cdnsciencepub.com The sign of the Cotton effect (the characteristic shape of a CD band) can be correlated to the absolute configuration of the stereocenter using empirical rules, such as the sector rule for nitro compounds. cdnsciencepub.com Similarly, the n-π* transition of the carbonyl group can provide information about the stereochemistry at C3. hebmu.edu.cn By comparing the experimental CD spectrum with those of compounds with known absolute configurations or with theoretically calculated spectra, the absolute configuration of this compound can be assigned. mtoz-biolabs.comhebmu.edu.cn CD spectroscopy can be performed on samples in solution or in the solid state, for example, by dispersing the sample in a KBr matrix. rsc.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu It allows for the assignment of the protonated carbons in the molecule. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule by observing long-range couplings. columbia.eduresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbons. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close to each other in space, providing through-space correlations that are critical for determining the relative stereochemistry of diastereomers. mdpi.com

These techniques, used in combination, provide a detailed picture of the molecular structure and connectivity. mdpi.comacs.org

Table 2: Application of 2D NMR Techniques for Structural Elucidation

2D NMR TechniqueInformation Provided
HSQCDirect ¹H-¹³C correlations (one bond). columbia.edu
HMBCLong-range ¹H-¹³C correlations (two to three bonds). columbia.edu
COSY¹H-¹H correlations through bonds. mdpi.com
NOESY/ROESY¹H-¹H correlations through space, indicating spatial proximity. mdpi.com

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

X-ray Crystallography for Definitive Absolute Configuration Assignment of Derivatives

While spectroscopic methods provide strong evidence for stereochemical assignment, the unequivocal determination of the absolute configuration of a chiral molecule is achieved through single-crystal X-ray crystallography. researchgate.netacs.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

For this compound, obtaining a suitable single crystal for X-ray analysis might be challenging. Therefore, it is common practice to synthesize a solid derivative of the compound. The crystal structure of a derivative, such as a hydrazone or a product of a reaction with another chiral molecule, can be determined. nih.goviucr.orgbohrium.com If the stereochemistry of the reaction used to form the derivative is known, the absolute configuration of the original molecule can be inferred from the crystal structure of the derivative. The absolute configuration is often determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. researchgate.netacs.org

Degradation Pathways and Chemical Stability in Reaction Contexts

Investigation of Chemical Degradation Pathways of α-Nitro Ketones

The chemical degradation of α-nitro ketones like (3R)-3-Nitrobutan-2-one can proceed through several key pathways, primarily involving the transformation or removal of the nitro group. These compounds are known to be useful synthetic intermediates due to their ability to undergo a range of reactions. rsc.org

One of the most significant degradation pathways for α-nitro ketones is the Nef reaction , which converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone under acidic conditions. wikipedia.orgalfa-chemistry.com For this compound, this would involve the hydrolysis of its corresponding nitronate salt (formed under basic conditions) in strong acid to yield butane-2,3-dione and nitrous oxide. wikipedia.org The reaction proceeds through the formation of a nitronic acid intermediate which is then hydrolyzed. wikipedia.orgorganic-chemistry.org The conditions for the Nef reaction can be harsh, sometimes described as "violent" when using concentrated sulfuric acid. wikipedia.org However, various modifications exist, including the use of oxidizing agents like ozone or permanganate, or reductive methods. alfa-chemistry.com

Another major degradation route is denitration , the removal of the nitro group. This can be achieved under various conditions. For instance, aliphatic nitro groups can be replaced by hydrogen through a free-radical chain process using tributyltin hydride. researchgate.net This method is valued for its selectivity, as it often does not affect other reducible functional groups. researchgate.net

Stability Profiles under Various Reaction Conditions (Acidic, Basic, Reductive)

The stability of this compound is highly dependent on the pH and the presence of reducing or oxidizing agents. Its unique structure allows for a range of reactivities under different conditions.

Under acidic conditions , α-nitro ketones can undergo the Nef reaction, leading to the formation of a dicarbonyl compound. wikipedia.orgalfa-chemistry.com The reaction is typically initiated by the protonation of the nitronate salt, which is formed by treating the nitro compound with a base first. organic-chemistry.org Direct treatment with strong acid without prior salt formation can lead to different products, such as carboxylic acids and hydroxylamine (B1172632) salts. wikipedia.org The pH of the medium is a critical factor, with strong acid favoring the formation of the carbonyl compound. alfa-chemistry.com

In basic conditions , the α-hydrogen is readily abstracted to form a stable nitronate anion. researchgate.netwikipedia.org This deprotonation is a key step in many reactions involving α-nitro ketones. The formation of this nitronate is the first step in the classical Nef reaction and also enables various alkylation and addition reactions. researchgate.netwikipedia.org However, under certain basic conditions, other reactions can occur. For instance, treatment of α-nitro ketone tosylhydrazones with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can lead to the elimination of nitrous acid. researchgate.net

Under reductive conditions , the nitro group is the primary site of transformation. The reduction of α-nitro ketones can lead to various products depending on the reducing agent and reaction conditions. acs.org A common transformation is the reduction of the ketone functionality to a hydroxyl group, yielding β-nitro alcohols. rsc.org For example, ketoreductases have been used for the stereoselective bioreduction of α-nitro ketones to the corresponding β-nitro alcohols with high conversion and enantioselectivity. rsc.org More vigorous reduction can affect the nitro group as well, potentially leading to the formation of β-amino alcohols. wikipedia.org Catalytic hydrogenation using platinum sulfide (B99878) on carbon can chemoselectively reduce the nitro group to an amino group, affording α-amino ketone hydrochlorides. researchgate.net

ConditionReagents/EnvironmentPrimary Transformation of this compoundResulting Product Class
AcidicStrong acid (e.g., H₂SO₄, HCl) following basificationNef Reaction (Hydrolysis of nitronate)Diketone (Butane-2,3-dione)
BasicBases (e.g., NaOH, DBU)Deprotonation at α-carbonNitronate anion
Reductive (Ketone)Ketoreductases, BH₃·SMe₂/TiCl₄Reduction of the carbonyl groupβ-Nitro alcohol ((2S,3R)-3-nitrobutan-2-ol)
Reductive (Nitro)Catalytic Hydrogenation (e.g., PtS/C), NaBH₄Reduction of the nitro groupβ-Amino alcohol or α-Amino ketone
Reductive (Denitration)Tributyltin hydride (Bu₃SnH)Removal of the nitro groupKetone (Butan-2-one)

Controlled Chemical Transformation and Cleavage Reactions for Synthetic Utility

The reactivity of α-nitro ketones like this compound makes them valuable precursors in organic synthesis. rsc.org Controlled transformations allow for the synthesis of a variety of useful organic molecules.

Controlled Reductions: As mentioned, the selective reduction of either the ketone or the nitro group provides access to important building blocks. The diastereoselective reduction of α-nitro ketones to anti-β-nitro alcohols can be achieved using reagents like borane (B79455) dimethyl sulfide complex in the presence of titanium tetrachloride. acs.org The resulting β-nitro alcohols are versatile intermediates that can be further transformed. For instance, they are precursors to bioactive molecules. rsc.org The reduction of the nitro group to an amine leads to β-amino alcohols, which are also of significant interest in medicinal chemistry.

Cleavage Reactions: The carbon-carbon bond adjacent to the carbonyl group in α-nitro ketones can also be cleaved under certain conditions. This retro-Claisen type condensation is facilitated by the presence of the α-nitro group. researchgate.net Such cleavage reactions are synthetically useful for ring-opening of cyclic α-nitro ketones and for the degradation of larger molecules into smaller, functionalized fragments. Anodic cleavage of ketones is also a known transformation. acs.org Furthermore, palladium-catalyzed reactions have been developed for the denitrative α-arylation of ketones, showcasing a C-N bond cleavage followed by a C-C bond formation. acs.org

Transformation TypeKey Reagents/CatalystsProduct from this compoundSynthetic Utility
Diastereoselective ReductionBH₃·SMe₂ / TiCl₄(2S,3R)-3-Nitrobutan-2-olPrecursor to β-amino alcohols and other chiral molecules. acs.org
Biocatalytic ReductionKetoreductases (KREDs)(2S,3R)-3-Nitrobutan-2-olEnantiomerically pure β-nitro alcohols for synthesis of bioactive compounds. rsc.org
Denitrative HydrogenationBu₃SnH / AIBNButan-2-oneSelective removal of the nitro group to yield the corresponding ketone. researchgate.net
Reductive AminationH₂ / Catalyst (e.g., Pd/C)(3R)-3-Aminobutan-2-one or (2S,3R)-3-aminobutan-2-olSynthesis of amino ketones and amino alcohols. nih.gov
C-N Bond Cleavage (Denitrative Arylation)Pd/BrettPhos, Nitroarenesα-Aryl-butan-2-one derivativesFormation of new C-C bonds by replacing the nitro group. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (3R)-3-Nitrobutan-2-one, and how can enantiomeric purity be validated?

  • Methodological Answer : Use asymmetric catalysis (e.g., organocatalysts or chiral auxiliaries) to control stereochemistry during nitro group introduction. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry. Cross-reference with X-ray crystallography for absolute configuration confirmation, as demonstrated in structurally related nitro compounds . Ensure reaction conditions (e.g., solvent, temperature) are optimized to minimize racemization .

Q. Which spectroscopic techniques are most reliable for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : Combine 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify stereochemical environments and nitro group positioning. Infrared (IR) spectroscopy can confirm nitro stretching frequencies (~1520–1350 cm1^{-1}). Computational methods (e.g., DFT) may predict electronic properties, which can be validated against experimental UV-Vis data .

Q. How can researchers safely handle this compound in laboratory settings, given its potential hazards?

  • Methodological Answer : Follow GHS protocols for nitro compounds: use fume hoods to avoid inhalation (H335), wear nitrile gloves (H315), and ensure emergency eyewash access (H319). Refer to safety data sheets (SDS) for spill management (e.g., neutralization with alkaline solutions) and storage guidelines (e.g., inert atmosphere) .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective reactivity of this compound in [3+2] cycloaddition reactions?

  • Methodological Answer : Perform kinetic studies under varying conditions (solvent polarity, temperature) to assess transition-state stabilization. Use isotopic labeling (15N^{15}\text{N} or 18O^{18}\text{O}) to track nitro group participation. Compare experimental results with DFT-based transition-state modeling to resolve competing mechanistic pathways .

Q. How do solvent effects and substituent electronic profiles influence the thermodynamic stability of this compound derivatives?

  • Methodological Answer : Design a solvent polarity gradient (e.g., hexane to DMSO) to measure solubility and stability via UV-Vis or calorimetry. Correlate Hammett parameters of substituents with reaction outcomes (e.g., nitro group reduction rates). Use multivariate analysis to isolate solvent vs. electronic contributions .

Q. What strategies resolve contradictions in literature regarding the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer : Conduct meta-analysis of published protocols to identify variables (e.g., catalyst loading, solvent purity). Reproduce key studies under controlled conditions, prioritizing peer-reviewed methodologies. Validate findings using orthogonal techniques (e.g., enantioselective GC vs. HPLC) to rule out analytical artifacts .

Methodological Considerations for Data Integrity

  • Data Collection : Ensure reproducibility by documenting reaction parameters (e.g., humidity, catalyst batch) and using validated instruments (e.g., NMR calibrated with internal standards) .
  • Conflict Resolution : Apply the 3R principles (Replace, Reduce, Refine) to minimize experimental redundancy. For example, use computational screening to prioritize synthetic routes before lab validation .
  • Ethical Reporting : Disclose raw data (e.g., crystallographic CIF files) and negative results to avoid publication bias. Reference foundational studies to contextualize novel findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.